N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide
Description
N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring and an oxolane moiety
Properties
IUPAC Name |
N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-13(19)16-11-6-3-5-10(9-11)14-17-15(21-18-14)12-7-4-8-20-12/h2-3,5-6,9,12H,1,4,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXQJVOWEOGGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Oxolane Moiety: : The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the oxadiazole intermediate.
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Coupling with the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, using a boronic acid derivative of the phenyl group and a halogenated oxadiazole intermediate.
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Formation of the Prop-2-enamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
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Materials Science: : Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
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Organic Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group.
Uniqueness
N-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide is unique due to the combination of the oxadiazole ring and the oxolane moiety, which imparts specific chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
